N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
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Overview
Description
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl group at the nitrogen atom and an acetamide group at the 3-position The compound also contains a chlorine atom and an isopropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The acetamide group is then introduced via an acylation reaction, and the chlorine atom is added through a halogenation process. The isopropyl group is incorporated using an alkylation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The choice of catalysts, solvents, and purification techniques is crucial to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide can be compared to other similar compounds, such as:
N-Benzylpiperidine: Lacks the acetamide and chlorine substituents, resulting in different chemical properties and biological activity.
N-Isopropylacetamide: Does not contain the piperidine ring or benzyl group, leading to distinct reactivity and applications.
2-Chloroacetamide: A simpler structure with only the acetamide and chlorine groups, used in different contexts.
The uniqueness of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties not found in the individual components or other similar compounds.
Biological Activity
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the benzyl group and the chloro substituent enhances its pharmacological profile. The molecular formula is C16H22ClN2O, and its structure can be represented as follows:
Research indicates that compounds with similar structures often act through multiple mechanisms, including:
- Cholinesterase Inhibition : Compounds in the piperidine family have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease (AD) .
- Anticancer Activity : Some derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Anticholinesterase Activity
A study evaluated the anticholinesterase activity of various N-benzyl piperidine derivatives, revealing that certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 0.17 µM to 6.89 µM . This suggests that this compound may possess similar properties.
Anticancer Potential
In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to reference drugs like bleomycin . The effectiveness was attributed to structural features that enhance binding affinity to target proteins.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | AChE Inhibition | 0.17 | |
Compound B | Cytotoxicity (FaDu) | 5.00 | |
Compound C | Antiparasitic Activity | 0.038 |
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, several piperidine derivatives were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that compounds similar to this compound exhibited significant neuroprotective effects in PC-12 cells, highlighting their potential in treating neurodegenerative diseases .
Case Study 2: Cancer Cell Line Testing
Another study investigated the anticancer properties of piperidine derivatives on various cancer cell lines, including breast and lung cancer models. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a promising therapeutic avenue for compounds like this compound .
Properties
IUPAC Name |
N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSTUBRGWCJNN-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.